Product packaging for 2-Iodo-3-methoxypyridine(Cat. No.:CAS No. 93560-55-5)

2-Iodo-3-methoxypyridine

Cat. No.: B1331435
CAS No.: 93560-55-5
M. Wt: 235.02 g/mol
InChI Key: NJFRZBAZMPWJKQ-UHFFFAOYSA-N
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Description

Significance and Research Context of Halogenated Methoxypyridines

Halogenated methoxypyridines are a class of heterocyclic organic compounds that have garnered significant attention in modern organic synthesis. These compounds are characterized by a pyridine (B92270) ring substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine) and a methoxy (B1213986) group. This unique combination of functional groups imparts distinct chemical properties, making them versatile building blocks for the synthesis of more complex molecules. smolecule.comscbt.com Their significance stems from their role as key intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com

The presence of both a halogen and a methoxy group on the pyridine ring creates multiple reactive sites that can be selectively functionalized. The halogen atom, particularly iodine, is an excellent leaving group in various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. guidechem.com These reactions are fundamental in forming carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex organic scaffolds. The methoxy group, being an electron-donating group, influences the electronic properties of the pyridine ring, affecting its reactivity and the regioselectivity of subsequent reactions. It can also be a site for further chemical modification, such as demethylation to reveal a hydroxyl group. smolecule.com

The strategic placement of these substituents on the pyridine ring allows chemists to fine-tune the steric and electronic properties of the molecule, enabling the design and synthesis of compounds with specific biological activities or material properties. smolecule.com For instance, the introduction of a halogenated methoxypyridine core into a molecule can enhance its binding affinity to biological targets or improve its pharmacokinetic profile. In materials science, these compounds are utilized in the development of polymers and organic semiconductors. scbt.comchemimpex.com

Overview of the Chemical Research Landscape for 2-Iodo-3-methoxypyridine

This compound is a specific and highly valuable member of the halogenated methoxypyridine family. Its chemical structure, featuring an iodine atom at the 2-position and a methoxy group at the 3-position of the pyridine ring, makes it a particularly reactive and versatile intermediate in organic synthesis. The iodine atom at the 2-position is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position. chemimpex.com This reactivity is a cornerstone of its utility in the synthesis of complex molecules.

The methoxy group at the 3-position provides electronic stabilization to the pyridine ring through electron donation. This electronic effect can influence the reactivity of the iodine at the adjacent position and can also direct further electrophilic substitution reactions. The proximity of the methoxy group to the site of reaction can also have steric implications, which can be strategically exploited in synthesis.

The primary application of this compound lies in its role as a building block for the synthesis of more complex heterocyclic compounds, particularly those with pharmaceutical or agrochemical applications. chemimpex.com It serves as a key precursor for introducing the 3-methoxypyridine (B1141550) moiety into larger molecular frameworks. Research has demonstrated its use in the synthesis of various biologically active compounds. chemimpex.com For example, it is a known intermediate in the creation of compounds that can be further elaborated to form kinase inhibitors and other therapeutic agents.

The synthesis of this compound itself is an area of research, with various methods being developed to improve yield and efficiency. A common synthetic route involves the iodination of 3-methoxypyridine. iucr.orgnih.gov The reactivity of this compound in different types of chemical reactions continues to be an active area of investigation, with a focus on expanding its synthetic utility and exploring new applications in medicinal chemistry and materials science. chemimpex.com

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 93560-55-5 chemimpex.comthermofisher.comsigmaaldrich.com
Molecular Formula C₆H₆INO chemimpex.comthermofisher.comnih.gov
Molecular Weight 235.02 g/mol chemimpex.comsigmaaldrich.com
Appearance Yellow solid chemimpex.com
Purity ≥ 97-99% chemimpex.comthermofisher.comsigmaaldrich.com
IUPAC Name This compound thermofisher.comsigmaaldrich.com
InChI Key NJFRZBAZMPWJKQ-UHFFFAOYSA-N thermofisher.comsigmaaldrich.com
SMILES COC1=C(I)N=CC=C1 thermofisher.com
Storage Conditions 0-8°C, Keep in dark place, inert atmosphere chemimpex.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6INO B1331435 2-Iodo-3-methoxypyridine CAS No. 93560-55-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFRZBAZMPWJKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355761
Record name 2-iodo-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93560-55-5
Record name 2-iodo-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry

Strategies for Regioselective Iodination of Pyridine (B92270) Scaffolds

The selective iodination of the pyridine ring, particularly in the presence of directing groups like a methoxy (B1213986) substituent, is crucial for the synthesis of 2-iodo-3-methoxypyridine. The electron-withdrawing nature of the nitrogen atom in the pyridine ring generally directs electrophilic substitution to the C-3 and C-5 positions. However, specific strategies have been developed to achieve iodination at the C-2 position with high regioselectivity.

Deprotometalation, followed by quenching with an iodinating agent, is a powerful strategy for the regioselective functionalization of pyridines. This approach involves the use of strong bases to abstract a proton from a specific position on the pyridine ring, creating a transient organometallic intermediate that then reacts with an electrophilic iodine source.

A notable example involves the deprotometalation of 3-methoxypyridine (B1141550) using a mixed lithium-zinc base. researchgate.net A combination of ZnCl₂·TMEDA (TMEDA = N,N,N',N'-tetramethylethylenediamine) and LiTMP (TMP = 2,2,6,6-tetramethylpiperidino) in a 1:3 ratio has been effectively used to deprotometalate 3-methoxypyridine at the 4-position. researchgate.net The resulting organozinc intermediate is then trapped with iodine to yield 4-iodo-3-methoxypyridine. researchgate.net While this specific example leads to C-4 iodination, the principle of deprotometalation highlights its potential for regioselective functionalization, which can be influenced by the choice of base and reaction conditions. Computational studies of the C-H acidity of substituted pyridines help in predicting the site of deprotonation. researchgate.net

Pyridine DerivativeBase SystemPosition of IodinationReference
3-MethoxypyridineZnCl₂·TMEDA / LiTMPC-4 researchgate.net
4-MethoxypyridineZnCl₂·TMEDA / LiTMPC-3 researchgate.net
2-MethoxypyridineZnCl₂·TMEDA / LiTMPC-3 researchgate.net
2-FluoropyridineZnCl₂·TMEDA / LiTMPC-3 researchgate.net
3-FluoropyridineZnCl₂·TMEDA / LiTMPC-2 and C-4 researchgate.net

This table illustrates the regioselectivity of deprotometalation-iodination for various substituted pyridines.

Directed C-H activation has emerged as a highly effective tool for the regioselective halogenation of aromatic and heteroaromatic compounds. In this approach, a directing group on the substrate coordinates to a metal catalyst, bringing the catalyst into close proximity to a specific C-H bond and facilitating its selective functionalization.

Palladium-catalyzed C-H iodination using a weakly coordinating amide auxiliary has been demonstrated to be effective for a range of heterocycles, including pyridines. nih.gov This method utilizes molecular iodine (I₂) as the sole oxidant. nih.gov The directing group, such as a picolinamide (B142947), can guide the iodination to the ortho-position of an aryl group attached to the pyridine scaffold. researchgate.net While a direct application to 3-methoxypyridine for C-2 iodination using an external directing group is a subject of ongoing research, the principle is well-established for achieving high regioselectivity in pyridine functionalization.

Another powerful directing group is the pyridyldiisopropylsilyl (PyDipSi) group, which enables highly regioselective palladium(II)-catalyzed mono-ortho-halogenation of various aromatic compounds. nih.gov The use of N-iodosuccinimide (NIS) as the halogenating agent in the presence of a palladium catalyst allows for efficient ortho-iodination. nih.gov This strategy underscores the potential of silicon-tethered directing groups in achieving selective C-H functionalization of arenes and heteroarenes.

Directing GroupCatalystHalogen SourcePosition of HalogenationReference
PicolinamidePd(OAc)₂I₂ortho-C(sp²)-H nih.govresearchgate.net
PyridyldiisopropylsilylPd(OAc)₂NISortho-C(sp²)-H nih.gov
CyanoPd(OAc)₂NISortho-C(sp²)-H organic-chemistry.org

This table summarizes various directing groups and conditions used for the ortho-halogenation of pyridine and its derivatives.

Precursor Design and Synthesis for this compound

The synthesis of substituted methoxypyridines can be achieved through various synthetic routes, often starting from readily available pyridine or dihydroxypyridine precursors. For instance, 3-methoxy-5-nitro-2-pyridone can be synthesized from 2,3-dihydroxypyridine (B124209) by reaction with sodium hydroxide (B78521) and subsequent treatment with dimethylsulfate, followed by nitration.

A variety of substituted pyridines can be synthesized through multicomponent reactions. For example, heating a mixture of aldehydes, β-keto esters (or 1,3-diketones), anilines, and malononitrile (B47326) with a tin(IV) catalyst can afford polysubstituted pyridines in good yields.

Optimization of reaction conditions is paramount for achieving high yields and purity of the desired product. An efficient and high-yielding synthesis of a close analog, 2-iodo-3-methoxy-6-methylpyridine, has been reported. This method involves the direct iodination of 3-methoxy-6-methylpyridine using a solution of iodine and potassium iodide in the presence of sodium bicarbonate. This straightforward procedure affords the product in an impressive 89.7% yield.

Starting MaterialReagentsProductYield
3-methoxy-6-methylpyridineI₂, KI, NaHCO₃, THF/H₂O2-iodo-3-methoxy-6-methylpyridine89.7%

This table presents the optimized synthetic route for a close analog of this compound.

Catalytic Systems in the Synthesis of this compound and Analogues

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of halogenated pyridines. Transition metal catalysts, particularly palladium, have been extensively used for C-H activation and subsequent halogenation.

Palladium-catalyzed ortho-C-H iodination directed by various functional groups represents a state-of-the-art method for the regioselective synthesis of iodoarenes. nih.gov These reactions typically proceed via a cyclometalated intermediate. For instance, the iodination of γ-arylpropylamines at the ε-C(sp²)-H position can be achieved using a palladium catalyst and a picolinamide directing group. researchgate.net

Furthermore, iodine-catalyzed reactions have also been explored for the functionalization of heterocyclic compounds. nih.gov While often employed for oxidative coupling reactions, the development of iodine-catalyzed direct C-H iodination of pyridines remains an area of active research. The use of cinchona alkaloid derivatives as catalysts in enantioselective iodoetherification reactions showcases the potential of organocatalysis in iodine-mediated transformations. buchler-gmbh.com

Catalyst SystemDirecting Group/SubstrateReagentsKey TransformationReference
Pd(OAc)₂Picolinamide-γ-arylpropylamineI₂ε-C(sp²)-H Iodination researchgate.net
Pd(OAc)₂Pyridyldiisopropylsilyl-arenesNISortho-C(sp²)-H Iodination nih.gov
Molecular Iodine3-methyl-5-pyrazolones-Oxidative Coupling nih.gov
Dihydrocinchonidine DerivativeOximesNISEnantioselective Iodoetherification buchler-gmbh.com

This table highlights various catalytic systems used in the synthesis of iodinated compounds and related transformations.

Reactivity and Mechanistic Investigations

Role of Iodine and Methoxy (B1213986) Substituents in Reactivity

The methoxy group (-OCH3) at the C3 position primarily exerts a strong electron-donating mesomeric effect (+M) and a weaker electron-withdrawing inductive effect (-I). This donation of electron density into the pyridine (B92270) ring can influence the reactivity of the adjacent C2 and C4 positions. Conversely, the iodine atom at the C2 position is a large, polarizable halogen. It exhibits an electron-withdrawing inductive effect (-I) and a weak electron-donating mesomeric effect (+M). The carbon-iodine bond is relatively weak and long, making it a good leaving group in various reactions. This characteristic is central to its utility in cross-coupling reactions where oxidative addition to a metal catalyst is a key step. nih.gov

Sterically, the methoxy group adjacent to the iodine atom can create a more crowded environment around the reaction center. This steric hindrance can influence the approach of bulky reagents or catalysts, potentially affecting reaction rates and selectivity. The methoxy group's presence can favor certain conformations to minimize steric strain, which in turn can impact the accessibility of the nitrogen lone pair for coordination with metal catalysts.

The electronic properties of the substituents directly influence the reaction pathways. The electron-donating nature of the methoxy group can modulate the basicity of the pyridine nitrogen. nih.gov The carbon-iodine bond's susceptibility to cleavage makes 2-iodo-3-methoxypyridine an excellent electrophilic partner in cross-coupling reactions. The oxidative addition of the C-I bond to a low-valent transition metal (like palladium or nickel) is often the rate-determining step in these catalytic cycles. The electron density of the pyridine ring, as influenced by the methoxy group, can affect the kinetics of this oxidative addition step.

Cross-Coupling Reactions Utilizing this compound

This compound is a valuable building block in organic synthesis, primarily due to its ability to participate in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal for the construction of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov This reaction is widely used for the formation of biaryl and vinyl-aryl compounds. While specific studies detailing an extensive substrate scope for this compound are not prevalent in the reviewed literature, general protocols for the Suzuki-Miyaura coupling of iodo-pyridines are well-established.

A typical protocol involves a palladium catalyst, often with a phosphine (B1218219) ligand, a base, and a suitable solvent system. The choice of these components can be critical for achieving high yields.

Representative Suzuki-Miyaura Coupling Conditions:

Component Example Purpose
Aryl Halide This compound Electrophilic partner
Boronic Acid Phenylboronic acid Nucleophilic partner
Catalyst Pd(PPh₃)₄, PdCl₂(dppf) Facilitates C-C bond formation
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the boronic acid

| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants |

The scope of the reaction with respect to the organoboron partner is generally broad, allowing for the introduction of various aryl, heteroaryl, and vinyl groups at the 2-position of the pyridine ring.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgresearchgate.netdntb.gov.ua The Negishi coupling is known for its high functional group tolerance. This compound can serve as the electrophilic partner, reacting with various organozinc reagents to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds.

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner and is typically catalyzed by nickel or palladium complexes. nih.govwikipedia.orgorganic-chemistry.orgresearchgate.netresearchgate.net Due to the high reactivity of Grignard reagents, this reaction is often performed under strictly anhydrous conditions and may have a more limited functional group tolerance compared to the Negishi coupling. wikipedia.org

While specific applications extensively detailing the use of this compound in these couplings are not widely reported, the general utility of these reactions for functionalizing iodo-pyridines is well-documented. For instance, the coupling of a 2-pyridyl Grignard reagent with an aryl halide is a known application of the Kumada coupling. researchgate.net

General Cross-Coupling Partner Scope:

Coupling Reaction Typical Nucleophile Resulting Bond
Negishi Aryl-, Alkyl-, or Alkynylzinc Halide C-C

| Kumada | Aryl- or Alkylmagnesium Halide | C-C |

The Ullmann reaction and its modern variations are copper- or palladium-catalyzed reactions that form carbon-carbon (biaryl synthesis) or carbon-heteroatom bonds (C-N, C-O, C-S). wikipedia.orgnih.govrug.nlorganic-chemistry.orgresearchgate.netresearchgate.net In Ullmann-type reactions, this compound can react with nucleophiles such as amines, phenols, or thiols to form the corresponding 2-amino-, 2-phenoxy-, or 2-thiophenoxypyridine derivatives.

These reactions typically require a copper catalyst (often CuI), a ligand (such as phenanthroline or an amino acid), and a base in a polar aprotic solvent at elevated temperatures. rug.nl The scope of the nucleophile can be broad, encompassing a variety of primary and secondary amines, as well as substituted phenols and thiols.

Deprotometalation and Functionalization Mechanisms

Deprotometalation, or the removal of a proton by a metal-containing base, is a primary method for functionalizing the pyridine ring. The regioselectivity and efficiency of this process are highly dependent on the substrate's electronic properties and the nature of the organometallic reagents employed.

CH Acidity and Regioselectivity in Metalation

The methoxy group at the C3 position significantly influences the acidity of the adjacent ring protons (CH). In substituted pyridines, this directing effect is a general trend. For 3-methoxypyridine (B1141550), the C4 position is the most acidified, making it the primary site for deprotonation. Computational studies involving DFT B3LYP and G3MP2B3 methods have been used to calculate the gas-phase acidity and pKa values in THF solution, confirming the heightened acidity at the C4 position in 3-substituted pyridines. This inherent acidity dictates the regioselectivity of metalation reactions, favoring the formation of a 4-pyridyl organometallic intermediate. When 3-methoxypyridine is deprotometalated and subsequently trapped with iodine, functionalization occurs selectively at the C4 position.

Role of Organometallic Reagents (e.g., LiTMP, Lithium-Zinc Combinations)

The choice of organometallic reagent is critical for achieving efficient and selective deprotometalation. Hindered lithium amide bases, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), are particularly effective for the deprotonation of a wide range of substrates at room temperature.

To enhance reactivity and control selectivity, mixed lithium-zinc combinations are frequently used. A common and effective combination involves LiTMP and a zinc salt, such as ZnCl₂·TMEDA (TMEDA = N,N,N',N'-tetramethylethylenediamine). When a 1:3 ratio of ZnCl₂·TMEDA to LiTMP is employed, a mixed lithium-zinc species is formed in situ. This reagent combination successfully deprotometalates various substituted pyridines, including 3-methoxypyridine, at the 4-position. The resulting zincated intermediate is often more stable and less reactive than its lithiated counterpart, which can prevent side reactions and allow for subsequent functionalization, such as iodolysis, with high efficiency.

The table below summarizes the outcomes of deprotometalation on related pyridine substrates using a LiTMP-Zinc combination, highlighting the regioselectivity.

SubstrateReagent SystemPosition of Functionalization (Iodolysis)
3-MethoxypyridineLiTMP / ZnCl₂·TMEDA4
4-MethoxypyridineLiTMP / ZnCl₂·TMEDA3
2-FluoropyridineLiTMP / ZnCl₂·TMEDA3
3-FluoropyridineLiTMP / ZnCl₂·TMEDA2 and 4

This interactive table is based on findings from studies on substituted pyridines.

Mechanistic Insights from Kinetic and Thermodynamic Studies

Mechanistic investigations suggest a synergistic pathway for reactions involving lithium-zinc combinations. The proposed mechanism involves an initial deprotolithiation of the pyridine ring by the strong base, LiTMP. This is followed by a transmetalation step where the lithium is exchanged for a zinc species, mediated by reagents like Zn(TMP)₂.

Other Key Transformations and Derivatizations

Beyond deprotometalation, the iodine substituent at the C2 position serves as a versatile handle for other important chemical transformations.

N-Arylation Reactions

N-arylation reactions are crucial for constructing C-N bonds, particularly in the synthesis of complex nitrogen-containing heterocycles. In these reactions, this compound can act as the heteroaryl halide partner. Copper- and palladium-catalyzed methods are commonly employed for the N-arylation of various nitrogen heterocycles, including indoles, pyrazoles, imidazoles, and carbazoles, using aryl iodides. The general conditions often involve a copper(I) salt (e.g., CuI) or a palladium complex, a suitable ligand (such as 1,10-phenanthroline (B135089) or bulky phosphines), and a base. These methods generally exhibit good functional group tolerance, allowing for the coupling of this compound with a diverse range of N-nucleophiles to yield N-arylated products.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic compound. This reaction is particularly efficient for aryl iodides due to the relative weakness of the C-I bond, with the rate of exchange following the trend I > Br > Cl. The reaction involves treating the aryl iodide with an organolithium reagent (e.g., n-BuLi or t-BuLi) or a Grignard reagent.

For this compound, this reaction provides a powerful and regioselective method to generate a 2-pyridyl organometallic species, which is complementary to the C4-metalation achieved via deprotonation. The halogen-metal exchange is typically very fast and is often conducted at low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions. The resulting 3-methoxy-2-pyridyllithium or its magnesium equivalent can then be reacted with various electrophiles to introduce a wide array of substituents at the C2 position.

The table below illustrates the halogen-metal exchange process.

SubstrateReagentIntermediatePotential Subsequent Reaction
This compoundn-Butyllithium3-Methoxy-2-pyridyllithiumQuenching with an aldehyde
This compoundIsopropylmagnesium chloride3-Methoxy-2-pyridylmagnesium chlorideCross-coupling with an aryl halide

This interactive table demonstrates the application of general halogen-metal exchange principles to this compound.

Halogen Bond (XB) Interactions

Detailed research findings specifically investigating the halogen bond (XB) interactions of this compound are not extensively available in the reviewed scientific literature. Halogen bonding is a noncovalent interaction where a halogen atom with a region of positive electrostatic potential (a σ-hole) acts as a Lewis acid, interacting with a Lewis base such as a nitrogen or oxygen atom. In the case of this compound, the iodine atom attached to the pyridine ring is a potential halogen bond donor, while the pyridine nitrogen atom can act as a halogen bond acceptor.

While direct studies on this compound are scarce, research on structurally similar compounds provides insights into the potential halogen bonding behavior. For instance, in the crystal structure of the related compound 2-Iodo-3-methoxy-6-methylpyridine, weak intermolecular C—H···O hydrogen bonds are observed, which link molecules into dimers. nih.gov The study of this compound also notes the absence of strong halogen···halogen interactions, with the shortest intermolecular I···I distance being 4.266 Å. nih.gov Notably, a short I···N contact is mentioned at a distance of 4.046 Å, though it is not extensively characterized as a halogen bond in the context of that study. nih.gov

The propensity for iodo-substituted pyridinium (B92312) cations to act as reliable halogen bond donors has been well-documented. acs.org The addition of a positive charge to the pyridine ring significantly increases the likelihood of the halogen atom participating in a halogen bond. acs.org For neutral iodopyridines, the tendency to form halogen bonds is still present, though generally weaker compared to their cationic counterparts. The strength of the halogen bond is influenced by factors such as the electron-withdrawing or -donating nature of other substituents on the pyridine ring. The methoxy group at the 3-position in this compound, being an electron-donating group, could potentially modulate the electrostatic potential of the iodine atom's σ-hole and the nucleophilicity of the pyridine nitrogen.

Computational studies on various iodinated compounds and pyridine derivatives have been employed to predict and characterize halogen bond interactions. researchgate.netnih.gov These studies often calculate electrostatic potential (ESP) maps to visualize the σ-hole on the iodine atom and the electron-rich regions on potential acceptor atoms. researchgate.net Such theoretical investigations could provide valuable data on the geometry and energy of potential halogen bonds involving this compound, but specific computational results for this compound were not found in the surveyed literature.

Due to the lack of specific experimental or computational data on the halogen bond interactions of this compound, a data table detailing these interactions cannot be generated at this time. Further research, including single-crystal X-ray diffraction studies of this compound co-crystallized with various halogen bond acceptors or dedicated computational analyses, would be necessary to fully characterize its halogen bonding capabilities.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

For a substituted pyridine (B92270) derivative like 2-Iodo-3-methoxypyridine, ¹H-NMR and ¹³C-NMR spectra yield distinct signals corresponding to each unique proton and carbon atom in the molecule.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound is expected to show signals for the three distinct protons on the pyridine ring and the three protons of the methoxy (B1213986) group. The aromatic protons will appear as multiplets (typically doublet of doublets) due to spin-spin coupling with their neighbors. The methoxy group protons will appear as a sharp singlet, as they have no adjacent protons to couple with. The integration of these signals would confirm the number of protons in each environment (1:1:1 for the ring protons and 3 for the methoxy group).

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon backbone. Due to the lack of symmetry in this compound, six distinct signals are expected: five for the carbons of the pyridine ring and one for the methoxy group carbon. The carbon atom bonded to the electronegative iodine atom (C2) would be observed at a chemical shift that is significantly different from unsubstituted pyridine. The chemical shifts of the other ring carbons are influenced by the electronic effects of both the iodo and methoxy substituents.

2D-NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assembling the molecular structure. A COSY spectrum would show correlations between adjacent protons on the pyridine ring, confirming their connectivity. An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C spectra.

Table 1: Predicted NMR Spectroscopic Data for this compound Note: These are typical, representative chemical shift (δ) values. Actual experimental values may vary based on solvent and experimental conditions.

NucleusPredicted Chemical Shift (ppm)MultiplicityCorresponding Atom
¹H7.9 - 8.1ddH4
¹H7.0 - 7.2ddH5
¹H7.4 - 7.6ddH6
¹H~3.9s-OCH₃
¹³C~90sC2 (C-I)
¹³C~155sC3 (C-O)
¹³C~145sC4
¹³C~120sC5
¹³C~130sC6
¹³C~56s-OCH₃

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a critical analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, which is a fundamental piece of data for its identification. nih.govsigmaaldrich.com For this compound (C₆H₆INO), the nominal molecular weight is 235, which would be observed as the molecular ion peak [M]⁺ in the mass spectrum.

While standard MS provides the integer mass, High-Resolution Mass Spectrometry (HRMS) can measure the m/z value to several decimal places. sigmaaldrich.com This high degree of accuracy allows for the calculation of the exact elemental composition of the molecule, serving as definitive proof of its molecular formula. By comparing the experimentally measured exact mass to the theoretically calculated mass, the molecular formula can be confirmed with a high degree of confidence, typically with an error of less than 5 parts per million (ppm).

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₆H₆INO
Theoretical Exact Mass234.95451 u
Hypothetical Experimental Mass234.95439 u
Mass Error-0.51 ppm

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, which includes infrared and Raman spectroscopy, probes the vibrational modes of molecules. It is an excellent tool for identifying the functional groups present in a compound. sigmaaldrich.comresearchgate.net

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. sigmaaldrich.com The resulting spectrum displays absorption bands at specific frequencies corresponding to the different functional groups. For this compound, key expected absorptions include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

C-O stretching (ether): Strong bands are expected in the 1250-1000 cm⁻¹ region.

Pyridine ring vibrations: A series of characteristic bands between 1600 cm⁻¹ and 1400 cm⁻¹ correspond to C=C and C=N stretching within the aromatic ring.

C-I stretching: The vibration for the carbon-iodine bond is expected at a low frequency (typically below 600 cm⁻¹), which may be in the far-infrared region and not always observable on standard mid-IR spectrometers.

Attenuated Total Reflectance (ATR) is a sampling technique that can be used with FTIR, allowing for the analysis of solid or liquid samples with minimal preparation.

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. researchgate.net A molecular vibration is Raman-active if it involves a change in the polarizability of the molecule. Symmetric vibrations and bonds involving heavier atoms often produce strong Raman signals. Therefore, in the Raman spectrum of this compound, the symmetric breathing modes of the pyridine ring and the C-I stretching vibration are expected to be particularly prominent.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
Aromatic C-H Stretch3100 - 3000FTIR / Raman
C=C, C=N Ring Stretch1600 - 1400FTIR / Raman
Asymmetric C-O-C Stretch1300 - 1200FTIR
Symmetric C-O-C Stretch1100 - 1000Raman
Aromatic C-H Bending900 - 675FTIR
C-I Stretch600 - 500Raman

X-ray Crystallography for Solid-State Structure Determination

Despite a thorough search of crystallographic databases, a publically available crystal structure for this compound has not been reported. Therefore, the following sections will discuss the anticipated structural features based on the known chemistry of its constituent functional groups and the principles of X-ray crystallography. The accompanying data tables are illustrative of the type of information that would be obtained from such an analysis and are not based on experimental data for this specific compound.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
α (°)90
β (°)105
γ (°)90
Volume (ų)820
Z4

An X-ray crystallographic analysis of this compound would provide critical data on its molecular conformation and the non-covalent interactions that govern its crystal packing.

The conformation of the molecule is expected to be largely planar, with the pyridine ring forming a rigid scaffold. The methoxy group's orientation relative to the pyridine ring would be a key conformational feature. It is anticipated that the methyl group of the methoxy moiety would lie slightly out of the plane of the pyridine ring to minimize steric hindrance.

The presence of a heavy iodine atom, an electronegative nitrogen atom, and a methoxy group suggests the likelihood of several types of intermolecular interactions. Halogen bonding, a directional interaction between the electrophilic region of the iodine atom and a nucleophilic species, would be a significant factor in the crystal packing. The nitrogen atom of the pyridine ring could act as a halogen bond acceptor. Furthermore, weak C-H···O and C-H···N hydrogen bonds are expected to contribute to the stability of the crystal lattice. Pi-stacking interactions between the aromatic pyridine rings of adjacent molecules may also be present, further influencing the solid-state architecture.

Table 2: Anticipated Intermolecular Interactions for this compound

Interaction TypeDonorAcceptorDistance (Å)
Halogen BondC-IN~3.0
Hydrogen BondC-HO~2.5
Pi-StackingPyridine RingPyridine Ring~3.5

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of organic molecules. By approximating the electron density, DFT methods can accurately and efficiently calculate a wide range of molecular properties. For 2-Iodo-3-methoxypyridine, DFT calculations would be instrumental in understanding how the interplay between the electron-withdrawing iodo group and the electron-donating methoxy (B1213986) group, along with the pyridine (B92270) ring's inherent electronic nature, dictates its chemical behavior.

Illustrative Data Table: Predicted pKa and CH Acidities for this compound

Parameter Predicted Value Method Notes
pKa (pyridinium ion) 2.5 - 3.5 B3LYP/6-311+G(d,p) with CPCM (water) The iodo substituent significantly reduces the basicity compared to pyridine (pKa ≈ 5.2).
CH Acidity (Position 4) Lower pKa (more acidic) B3LYP/6-311+G(d,p) Influenced by the inductive effect of the adjacent iodo and methoxy groups.
CH Acidity (Position 5) Higher pKa (less acidic) B3LYP/6-311+G(d,p) Less affected by the substituents compared to other positions.
CH Acidity (Position 6) Intermediate pKa B3LYP/6-311+G(d,p) Primarily influenced by the nitrogen atom.

DFT is an invaluable tool for elucidating reaction mechanisms by modeling the geometries and energies of transition states and intermediates. For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, DFT calculations can map out the entire potential energy surface. This allows for the determination of activation barriers, which are crucial for understanding reaction rates and regioselectivity. For instance, in a nucleophilic substitution reaction, DFT could predict whether the attack is more favorable at the carbon bearing the iodo group or at another position, and it could model the structure of the high-energy intermediate (Meisenheimer complex).

Illustrative Data Table: Calculated Activation Energy for a Hypothetical Nucleophilic Substitution

Reaction Nucleophile Position of Attack Calculated Activation Energy (kcal/mol) Method
Nucleophilic Aromatic Substitution CH₃O⁻ C2 (ipso-substitution) 15 - 20 B3LYP/6-31G(d)
Nucleophilic Aromatic Substitution CH₃O⁻ C4 25 - 30 B3LYP/6-31G(d)
Nucleophilic Aromatic Substitution CH₃O⁻ C6 22 - 27 B3LYP/6-31G(d)

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

Quantum chemical calculations, including both DFT and ab initio methods like Møller-Plesset perturbation theory (MP2), can provide highly accurate information about the three-dimensional structure of molecules. For this compound, these calculations can determine bond lengths, bond angles, and dihedral angles, offering a detailed picture of its geometry.

The presence of the methoxy group introduces conformational flexibility due to rotation around the C3-O bond. Computational methods can be used to explore the potential energy surface associated with this rotation and to identify the most stable conformers. The orientation of the methyl group of the methoxy substituent relative to the pyridine ring (syn or anti to the C2-iodo group) will be influenced by steric and electronic interactions with the adjacent iodo atom and the lone pair of the pyridine nitrogen. The bulky iodine atom is expected to have a significant impact on the preferred conformation of the methoxy group.

Illustrative Data Table: Relative Energies of Conformers of this compound

Conformer Dihedral Angle (I-C2-C3-O) Relative Energy (kcal/mol) Method
Anti ~180° 0.0 (most stable) B3LYP/6-311+G(d,p)
Syn ~0° 2.5 - 4.0 B3LYP/6-311+G(d,p)

Investigation of Intermolecular Interactions

The non-covalent interactions that this compound can engage in are crucial for its physical properties in the condensed phase and for its interactions with other molecules. Computational methods are essential for quantifying the strength and nature of these interactions.

A key intermolecular interaction for this compound is halogen bonding. acs.orgnih.gov The iodine atom, when bonded to an electron-withdrawing pyridine ring, possesses a region of positive electrostatic potential on its outer surface, known as a σ-hole. This σ-hole can interact favorably with a Lewis base, such as the nitrogen atom of another pyridine molecule or other electron-rich species. DFT calculations can be used to model these halogen-bonded dimers and to calculate their interaction energies and geometries. The strength of the halogen bond is influenced by the electronic properties of the substituents on the pyridine ring. The methoxy group, being electron-donating by resonance, might slightly reduce the magnitude of the σ-hole on the iodine compared to an unsubstituted 2-iodopyridine.

Illustrative Data Table: Calculated Properties of a this compound Dimer

Interaction Type Interaction Energy (kcal/mol) Interatomic Distance (Å) Angle (C-I···N) (°) Method
Halogen Bond (I···N) -3.0 to -5.0 2.8 - 3.2 ~170 - 180 M06-2X/def2-TZVP

Hydrogen Bonding and π-Stacking Interactions

Computational and theoretical studies are pivotal in elucidating the non-covalent interactions that govern the supramolecular chemistry of this compound. While specific computational research exclusively targeting this compound is not extensively available, a robust understanding of its hydrogen bonding and π-stacking capabilities can be inferred from studies on analogous substituted pyridine and halogenated aromatic systems. These interactions are crucial in determining the compound's crystal packing, solubility, and interactions with biological macromolecules.

Hydrogen Bonding

This compound possesses two potential hydrogen bond acceptor sites: the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group. The lone pair of electrons on the pyridine nitrogen makes it a primary site for hydrogen bonding with suitable donor molecules.

Computational analyses on various pyridine derivatives have consistently shown the nitrogen atom to be a significant hydrogen bond acceptor. The strength of this interaction can be modulated by the electronic effects of the substituents on the pyridine ring. The presence of the electron-withdrawing iodine atom at the 2-position is expected to decrease the electron density on the nitrogen atom, thereby slightly reducing its hydrogen bond accepting capacity compared to unsubstituted pyridine. Conversely, the electron-donating methoxy group at the 3-position would partially counteract this effect by increasing the electron density.

The oxygen atom of the 3-methoxy group also presents a potential, albeit weaker, hydrogen bond acceptor site. Theoretical studies on methoxy-substituted aromatic compounds indicate that the oxygen can participate in weaker C-H···O or O-H···O interactions. The steric hindrance from the adjacent iodine atom and the pyridine ring may, however, limit the accessibility of this site to bulky hydrogen bond donors.

A summary of the potential hydrogen bond acceptors in this compound is presented below.

AtomType of InteractionExpected StrengthNotes
Pyridine NitrogenN···H-XModerate to StrongPrimary acceptor site; strength influenced by substituents.
Methoxy OxygenO···H-XWeakSecondary acceptor site; sterically more hindered.

This table is a qualitative representation based on general principles of hydrogen bonding in related molecules.

π-Stacking Interactions

The aromatic pyridine ring of this compound is capable of engaging in π-stacking interactions, which are fundamental to the organization of aromatic molecules in the solid state and in biological contexts. Computational studies on pyridine dimers have revealed that the most stable configurations are typically parallel-displaced or T-shaped, rather than a perfectly eclipsed sandwich geometry. This is attributed to the interplay of electrostatic and dispersion forces. nih.gov

The quadrupole moment of the pyridine ring, with its electron-deficient center and electron-rich nitrogen, plays a significant role in directing these interactions. nih.gov The substitution pattern of this compound further influences its π-stacking behavior.

The presence of a large, polarizable iodine atom can significantly enhance stacking interactions through a phenomenon known as halogen-bonding, a directional interaction between the electropositive region on the halogen (σ-hole) and a nucleophile. However, in the context of π-stacking, the iodine atom primarily contributes through increased dispersion forces. Studies on halogenated aromatic compounds have shown that heavier halogens like iodine generally lead to stronger π-π stacking interactions. nih.gov

The methoxy group, being electron-donating, increases the electron density of the π-system, which can also modulate the electrostatic component of the stacking interaction. The interplay between the electron-withdrawing iodine and the electron-donating methoxy group creates a complex electronic landscape on the aromatic ring, likely favoring specific displaced or offset stacking arrangements to maximize favorable electrostatic and dispersion interactions.

Interaction TypeKey Contributing FactorsExpected Geometry
π-π Stacking- Quadrupole moment of the pyridine ring- Dispersion forces from the iodine atom- Electrostatic influence of substituentsParallel-displaced or T-shaped
Halogen-π Interaction- Polarizable iodine atomPotential for interactions with electron-rich π-systems

This table provides a qualitative summary of expected π-stacking interactions based on computational studies of similar aromatic systems.

Applications in Advanced Organic Synthesis and Material Science

2-Iodo-3-methoxypyridine as a Versatile Building Block in Complex Molecule Synthesis

This compound serves as an essential scaffold for constructing intricate organic molecules. The carbon-iodine bond is the most reactive among halogens in common palladium-catalyzed cross-coupling reactions, making it a substrate of choice for synthetic chemists. researchgate.net This reactivity allows for the sequential and controlled introduction of various functional groups, enabling the synthesis of diverse molecular libraries.

Key to its application is its role in transition metal-catalyzed reactions that form new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental to modern synthetic chemistry and are widely used in the pharmaceutical and agrochemical industries. For instance, this compound has been successfully employed as a starting material in Sonogashira, Suzuki, and radical cross-coupling reactions to build more complex heterocyclic systems. google.comproquest.comnih.gov

A notable application involves a multi-step synthesis beginning with a palladium/copper-catalyzed Sonogashira cross-coupling between this compound and various terminal alkynes. nih.gov The resulting alkynylpyridine intermediate is then subjected to electrophilic iodocyclization to generate structurally complex 2,3,5-trisubstituted benzo[b]furans, which are scaffolds of considerable interest due to their prevalence in biologically active compounds. nih.gov Similarly, the compound is a viable precursor for Suzuki couplings, where the iodo group is replaced by an aryl or vinyl group from a boronic acid partner, and for Buchwald-Hartwig amination reactions to introduce amine functionalities. google.com

Below is a table representing typical palladium-catalyzed cross-coupling reactions where this compound is a suitable substrate.

Reaction NameCoupling PartnerBond FormedCatalyst System (Typical)Resulting Structure
Suzuki Coupling Aryl/Vinyl Boronic AcidC-CPd catalyst (e.g., Pd(PPh₃)₄) + Base2-Aryl/Vinyl-3-methoxypyridine
Sonogashira Coupling Terminal AlkyneC-CPd catalyst (e.g., PdCl₂(PPh₃)₂) + CuI + Base2-Alkynyl-3-methoxypyridine
Buchwald-Hartwig Amination Primary/Secondary AmineC-NPd catalyst + Ligand + Base2-Amino-3-methoxypyridine derivative

Development of Advanced Materials Incorporating Pyridine (B92270) Scaffolds

The pyridine ring is a valuable component in the design of advanced materials due to its unique electronic properties, thermal stability, and ability to participate in intermolecular interactions. researchgate.netnih.gov As an electron-deficient (π-deficient) aromatic system, the pyridine scaffold is frequently incorporated into materials intended for applications in electronics and optics. researchgate.netnih.gov Versatile building blocks like this compound provide a practical entry point for integrating these desirable pyridine moieties into larger functional systems.

Pyridine-containing polymers are a class of materials investigated for a range of applications, including as antimicrobial agents, fluorescent materials, and supports for recyclable catalysts. researchgate.netmdpi.com The incorporation of the pyridine unit can enhance thermal stability and introduce charge-carrying properties into the polymer backbone or side chains. mdpi.comresearchgate.net

The synthesis of such functional polymers often relies on the polymerization of monomers that contain a pyridine ring. This compound can be readily converted into such monomers. For example, a Suzuki or Sonogashira coupling reaction can be used to attach a polymerizable group, such as a vinyl group or a styrene (B11656) derivative, at the 2-position of the pyridine ring. The resulting functionalized methoxypyridine can then be used in standard polymerization processes. This synthetic flexibility allows for the creation of a wide variety of pyridine-grafted copolymers with tailored properties for specific applications, such as high-performance coatings with enhanced durability or specific optical characteristics. mdpi.com

The electron-deficient nature of the pyridine ring makes it an excellent component for electron-transporting materials (ETMs) used in optoelectronic devices. rsc.org In Organic Light-Emitting Diodes (OLEDs), for instance, pyridine derivatives are used in the charge transport layers to improve charge mobility, enhance device efficiency, and increase operational stability. rsc.orgoled-intermediates.com The electronic properties of these materials can be precisely tuned by attaching various aromatic groups to the pyridine core. rsc.org

This compound is an ideal precursor for the synthesis of these sophisticated molecules. Through palladium-catalyzed cross-coupling reactions, electron-donating or other functional aromatic systems can be attached at the 2-position, creating donor-acceptor structures with specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This control over frontier energy levels is critical for facilitating smooth electron injection and transport within an OLED, ultimately leading to better device performance, including higher quantum efficiency and lower power consumption. rsc.orgoled-intermediates.com Pyridine-based materials are also explored for use in organic solar cells and as luminescent liquid crystalline materials. researchgate.netrsc.org

Medicinal Chemistry and Biological Research Applications

Role in the Design and Synthesis of Novel Therapeutic Agents

2-Iodo-3-methoxypyridine serves as a key intermediate in the synthesis of a diverse range of therapeutic agents. Its utility lies in its capacity to be incorporated into larger molecules, thereby imparting specific physicochemical properties that can enhance biological activity.

While direct studies on the anti-inflammatory properties of this compound are not extensively documented, the broader class of methoxypyridine derivatives has been investigated for its potential in modulating inflammatory pathways. The pyridine (B92270) core is a constituent of several nonsteroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects of pyrimidine (B1678525) derivatives, which can be synthesized from pyridine precursors, are often associated with the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, lipid compounds that mediate inflammation. nih.gov

For instance, novel pyrido[2,3-d]pyridazine-2,8-dione derivatives have been designed and synthesized, showing potential as COX-1/COX-2 dual inhibitors. nih.gov The development of selective COX-2 inhibitors is a significant goal in anti-inflammatory drug discovery, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Pyrimidine derivatives have demonstrated the ability to selectively inhibit COX-2, suggesting that compounds derived from functionalized pyridines like this compound could be promising candidates for further development. nih.gov

Table 1: Examples of Pyridine Derivatives with Anti-Inflammatory Activity

Compound ClassMechanism of ActionReference
Pyrido[2,3-d]pyridazine-2,8-dionesDual COX-1/COX-2 inhibition nih.gov
Phenoxy Pyridine DerivativesSelective COX-2 inhibition nih.gov
Pyrimidine DerivativesSelective COX-2 inhibition nih.gov

The pyridine ring is a common feature in many antimicrobial agents. Various derivatives of pyridine have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens. mdpi.com For example, dodecanoic acid pyridine derivatives have shown good antibacterial activity against B. subtilis, S. aureus, and E. coli, as well as antifungal activity against A. niger and C. albicans. mdpi.com Similarly, isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides containing a methoxy (B1213986) group have been reported as highly active antimicrobial agents. mdpi.com

The synthesis of novel pyrido[2,3-d]pyrimidin-4(1H)-ones has also yielded compounds with moderate antibacterial properties. mdpi.com The versatility of the pyridine scaffold allows for the introduction of various functional groups to optimize antimicrobial potency. While specific studies detailing the use of this compound in the synthesis of antimicrobial agents are limited, its role as a functionalized precursor makes it a relevant starting material for creating more complex pyridine-based antimicrobials.

Table 2: Antimicrobial Activity of Representative Pyridine Derivatives

Derivative ClassTarget OrganismsNoted ActivityReference
Dodecanoic acid pyridinesB. subtilis, S. aureus, E. coli, A. niger, C. albicansGood antibacterial and antifungal activity mdpi.com
Isonicotinic acid hydrazidesS. aureus, B. subtilis, E. coli, C. albicans, A. nigerHighly active, comparable to standard drugs mdpi.com
Pyrido[2,3-d]pyrimidin-4(1H)-onesBacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coliModerate antibacterial properties mdpi.com

The pyridine and methoxypyridine moieties are integral to the structure of numerous anticancer agents, particularly kinase inhibitors. mdpi.com this compound can serve as a valuable building block in the synthesis of such compounds. For example, sulfonamide methoxypyridine derivatives have been developed as potent dual inhibitors of PI3K and mTOR, two key enzymes in a signaling pathway that is often dysregulated in cancer. mdpi.com

Furthermore, pyrido[2,3-d]pyrimidine (B1209978) and thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized as inhibitors of the epidermal growth factor receptor (EGFR), a target in non-small cell lung cancer. nih.gov The design of these molecules often involves creating structures that can fit into the ATP-binding site of the target kinase, and the substituents on the pyridine ring play a crucial role in achieving high affinity and selectivity. mdpi.com Novel trimethoxyphenyl pyridine derivatives have also been investigated as tubulin inhibitors, which disrupt microtubule dynamics and induce apoptosis in cancer cells.

Table 3: Methoxypyridine Derivatives in Anti-Cancer Research

Compound ClassTargetMechanism of ActionReference
Sulfonamide methoxypyridinesPI3K/mTORDual enzyme inhibition mdpi.com
Pyrido[2,3-d]pyrimidinesEGFRL858R/T790MKinase inhibition nih.gov
Trimethoxyphenyl pyridinesTubulinInhibition of microtubule polymerization
Cyanopyridones and Pyrido[2,3-d]PyrimidinesVEGFR-2/HER-2Dual kinase inhibition mdpi.com

Investigation of Biological Pathway Modulation via this compound Derivatives

Derivatives of this compound are being investigated for their ability to modulate various biological pathways, primarily through interactions with key enzymes and their involvement in metabolic processes.

As mentioned, methoxypyridine derivatives have been successfully developed as kinase inhibitors. mdpi.comnih.gov For instance, in the development of PI3K/mTOR dual inhibitors, the 2-methoxypyridin-3-yl group was found to be a key structural component for potent PI3K inhibitory activity. mdpi.com Similarly, in the design of EGFR inhibitors, the pyridine ring is a common core structure, with substituents dictating the selectivity and potency against different mutant forms of the enzyme. nih.gov

Beyond kinases, derivatives of benzimidazole, which can be synthesized from pyridine precursors, have been studied as inhibitors of human dipeptidyl peptidase III (DPP III), a zinc-dependent enzyme linked to various pathophysiological processes. The specific substitution patterns on the core structure were found to be critical for enhancing the inhibitory potency.

Structure-Activity Relationship (SAR) Studies of Related Halo-Methoxypyridine Analogues

The exploration of halo-methoxypyridine analogues in medicinal chemistry is often driven by the need to understand how specific structural features influence their interaction with biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing a systematic framework for evaluating how modifications to a molecule's structure, such as the type and position of halogen and methoxy substituents on the pyridine ring, affect its biological activity. These studies are instrumental in optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a well-established target for various pyridine-containing compounds and are involved in numerous physiological and pathological processes in the central nervous system. nih.gov The development of subtype-selective ligands for nAChRs is a significant goal for therapeutic management of conditions where these receptors are implicated. nih.gov The affinity of a ligand for a specific nAChR subtype is highly dependent on its structural characteristics.

Research into analogues of the nAChR agonist A-84543, a compound containing a 3-(pyrrolidin-2-yl)pyridine core, demonstrates the profound impact of small structural changes on receptor affinity. nih.gov Studies involving competitive binding assays, where novel compounds displace a radiolabeled ligand like [³H]-epibatidine, are used to determine these affinities. nih.gov For instance, the desmethylpyrrolidine analog of A-84543, known as H-11MNH, showed a significantly higher affinity for nAChRs, approximately 5 to 10 times greater than the parent compound. nih.gov Both A-84543 and H-11MNH exhibit the highest affinity for the α2β2 and α4β2 nAChR subtypes, with moderate affinity for receptors containing β4 and α7 subunits. nih.gov

The determinants for this isotype selectivity are rooted in the specific amino acid residues that form the ligand-binding pocket of the different nAChR subtypes. nih.gov These residues create a unique Van der Waals boundary and electrostatic potential, meaning that even subtle changes to the ligand's structure can significantly alter its binding compatibility and affinity. nih.gov

Table 1: Binding Affinities of A-84543 and Analogue H-11MNH for nAChR Subtypes

CompoundTarget nAChR SubtypeHighest Affinity ForRelative Affinity
A-84543α2β2, α4β2HighBaseline
H-11MNHα2β2, α4β2High~5 to 10-fold higher than A-84543
Other AnaloguesnAChRsVery LowAffinities > 10,000 nM

This table is based on data presented in studies of A-84543 analogues. nih.gov

Beyond nAChRs, methoxypyridine derivatives have been investigated as inhibitors of other important biological targets, such as phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.govresearchgate.net In this context, the methoxypyridine moiety serves as a core scaffold, and modifications to other parts of the molecule are evaluated for their effect on enzyme inhibition. nih.gov The introduction of amides and aromatic heterocycles has been shown to improve ligand affinity with these receptor targets. nih.govresearchgate.net

In the context of nAChR ligands, altering the position of the pyridine nitrogen atom relative to other functional groups can drastically change binding affinity. nih.gov A series of A-84543 analogs were synthesized where the pyridine nitrogen was repositioned. nih.gov While the parent compound and its high-affinity analog H-11MNH were potent binders, the other analogues, which differed in the nitrogen's location, exhibited very low affinities, often greater than 10,000 nM. nih.gov This highlights that the specific spatial arrangement of the hydrogen bond-accepting nitrogen atom is crucial for effective interaction with the nAChR binding site. Furthermore, while both A-84543 and H-11MNH bind with high affinity, they have distinct pharmacological profiles; H-11MNH acts as a full agonist with high potency at the α3β4 subtype, whereas A-84543 is only a partial agonist with low potency. nih.gov

The nature of the substituent is equally important. In studies of sulfonamide methoxypyridine derivatives as PI3K/mTOR inhibitors, the substituent at the fifth position of an attached oxazole (B20620) ring had a crucial effect on biological activity. nih.gov Amide substituents were found to be beneficial for ligand-receptor interaction, whereas an ester group resulted in poor inhibitory activity. nih.gov Within a series of N-alkyl amides, the size of the alkyl group was paramount; moderately sized groups like isopropyl and cyclopropyl (B3062369) conferred ideal inhibitory activity, while groups that were either too small or too large led to diminished activity. nih.gov This suggests an optimal fit within a specific pocket of the enzyme's active site.

The electronic properties of substituents also play a significant role. The presence of a methoxy group on the pyridine ring, particularly at the 2-position, reduces the basicity of the pyridine nitrogen due to inductive electron-withdrawing effects. nih.gov This alteration in basicity can be critical, as it may affect the ionization state of the molecule at physiological pH and influence its ability to form key interactions with the target receptor. nih.gov

Table 2: Summary of Substituent Effects on the Biological Activity of Pyridine Analogues

Structural ModificationBiological TargetObserved Effect on ActivityReference
Repositioning of Pyridine NitrogennAChRsDrastic decrease in binding affinity nih.gov
Desmethylation of Pyrrolidine RingnAChRs5 to 10-fold increase in binding affinity nih.gov
Introduction of Amide vs. Ester GroupsPI3K/mTORAmides enhanced activity; esters showed poor activity nih.gov
Varying N-alkyl Amide SizePI3K/mTORModerate-sized groups (isopropyl) were optimal nih.gov
Methoxy Group at 2-positionN/A (Chemical Property)Decreases basicity of pyridine nitrogen nih.gov

Applications in Agrochemical Development

Synthesis of Pyridine-Based Pesticides and Herbicides

The utility of 2-Iodo-3-methoxypyridine as a precursor in the synthesis of pyridine-based pesticides and herbicides is primarily due to the chemical properties of its substituents. The iodine atom at the 2-position of the pyridine (B92270) ring is an excellent leaving group, making the compound highly suitable for various cross-coupling and substitution reactions. chemimpex.com These reactions are pivotal for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of complex active ingredients. chemimpex.com

One of the most powerful applications of iodo-aromatic compounds in synthesis is their use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This type of reaction allows for the precise formation of a bond between the pyridine ring and other aromatic or aliphatic groups. While specific commercial pesticides originating directly from this compound are not extensively detailed in publicly available literature, the synthesis of analogous compounds, such as 2-phenylpyridine derivatives with insecticidal properties, demonstrates the viability of this approach. In such syntheses, a substituted pyridine is coupled with a boronic acid derivative, showcasing a common strategy for building bioactive molecules.

Furthermore, the reactivity of the carbon-iodine bond is exploited in substitution reactions to introduce other crucial functional groups. A notable example is the introduction of the trifluoromethyl (CF3) group, a moiety present in many modern agrochemicals due to its ability to enhance metabolic stability and binding affinity. One of the established methods for creating trifluoromethylpyridines involves the direct substitution reaction of a trifluoromethyl active species with an iodopyridine. chemimpex.com This makes this compound a valuable starting point for producing trifluoromethyl-substituted pyridine compounds, which are key components in a range of pesticides.

The methoxy (B1213986) group (-OCH3) at the 3-position also plays a significant role by influencing the electronic properties of the pyridine ring and can contribute to the solubility and stability of both the intermediate and the final active ingredient. chemimpex.com

Key Reaction Types for this compound in Agrochemical Synthesis:

Reaction TypeReagent/Catalyst ExampleBond FormedRelevance in Agrochemicals
Suzuki-Miyaura CouplingAryl Boronic Acid / Pd CatalystCarbon-CarbonLinks the pyridine core to other aromatic systems to create broad-spectrum herbicides or insecticides.
Sonogashira CouplingTerminal Alkyne / Pd & Cu CatalystsCarbon-Carbon (sp2-sp)Used to synthesize alkynyl-pyridines, a structural motif in some bioactive compounds.
TrifluoromethylationTrifluoromethyl Copper SpeciesCarbon-CF3Introduces the trifluoromethyl group, which often enhances the efficacy and stability of the final pesticide.
Nucleophilic Aromatic SubstitutionAmines, AlcoholsCarbon-Nitrogen, Carbon-OxygenAllows for the attachment of various side chains that modulate the biological activity and physical properties of the molecule.

Formulation of Crop Protection Agents Utilizing this compound Intermediates

Intermediates derived from this compound are considered valuable in this context. The physicochemical properties imparted by the 3-methoxypyridine (B1141550) core can be carried through the synthesis to the final active molecule. Favorable properties, such as enhanced solubility and chemical stability, make compounds derived from this intermediate strong candidates for use in crop protection formulations. chemimpex.com These characteristics can help improve the efficacy of the active ingredients by ensuring they remain available and active when applied in the field. chemimpex.com

The formulation process for pesticides can involve creating wettable powders (WP), suspension concentrates (SC), or emulsifiable concentrates (EC), among others. The properties of the active ingredient, influenced by its chemical structure originating from intermediates like this compound, dictate which formulation types are most suitable and what co-formulants are required. While specific examples of this compound-derived intermediates acting as formulation adjuvants themselves are not detailed in available research, the downstream active ingredients synthesized from it possess properties that are critical for successful formulation development.

Q & A

Q. What is a reliable method for synthesizing 2-iodo-3-methoxypyridine, and how can reaction conditions be optimized for higher yields?

A common approach involves deprotometalation of 3-methoxypyridine using a strong base (e.g., LDA) followed by iodination. Evidence from Ma et al. demonstrates that reducing the contact time between the base and substrate to 10 minutes (instead of 2 hours) yields 50% product, characterized by 1^1H and 13^{13}C NMR (δ 3.86 ppm for methoxy, 7.95 ppm for aromatic protons) . Optimization may involve adjusting reaction time, base stoichiometry, or solvent polarity (e.g., heptane-AcOEt mixtures for purification).

Q. How do the methoxy and iodo substituents influence the regioselectivity of further substitutions in this compound?

The methoxy group at position 3 is a strong electron-donating group, directing electrophilic attacks to the para position (C-6), while the iodo group at C-2 acts as a weakly electron-withdrawing substituent. This combination creates a regioselective bias for cross-coupling reactions or functionalization at C-4 or C-6, as supported by studies on analogous pyridine derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

1^1H NMR is critical for confirming the methoxy group (singlet at δ ~3.86 ppm) and aromatic proton splitting patterns (e.g., dd at δ 7.95 ppm for C-4 proton). 13^{13}C NMR identifies the iodo-substituted carbon (δ ~123.6 ppm) and methoxy-bearing carbon (δ ~56.4 ppm) . Mass spectrometry (HRMS) and IR can further validate molecular weight and functional groups.

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound under varying reaction conditions?

Density functional theory (DFT) calculations can model charge distribution, frontier molecular orbitals, and transition states to predict sites for nucleophilic/electrophilic attacks. For example, computed CH acidity relationships (as in Ma et al.) help rationalize deprotonation efficiency and regioselectivity in metalation reactions .

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura cross-coupling of this compound?

The iodo group is more reactive than bromo or chloro analogs in Pd-catalyzed couplings. To suppress proto-deiodination or homocoupling:

  • Use mild bases (e.g., K2_2CO3_3) and low temperatures.
  • Optimize ligand selection (e.g., SPhos for steric protection).
  • Pre-purify the substrate to remove traces of moisture or oxidizing agents that degrade Pd catalysts .

Q. How does the steric and electronic profile of this compound affect its utility in synthesizing heterocyclic pharmaceuticals?

The iodo group serves as a versatile handle for late-stage functionalization (e.g., introducing aryl, alkyl, or heteroaryl groups), while the methoxy group enhances solubility and modulates pharmacokinetic properties. Derivatives like 2-(difluoromethyl)-4-hydroxy-3-iodo-5-methoxypyridine (C7_7H6_6F2_2INO2_2) highlight its role in drug discovery, particularly in kinase inhibitors or antimicrobial agents .

Q. What are the key challenges in analyzing reaction intermediates when using this compound in multi-step syntheses?

  • Instability of intermediates : Iodoarenes are prone to light-induced degradation; use amber glassware and inert atmospheres.
  • Byproduct identification : LC-MS or GC-MS with isotopic labeling can track proto-deiodination or methoxy demethylation.
  • Contradictions in yield : Reproducibility issues may arise from trace metal impurities; chelating agents (e.g., EDTA) in reaction mixtures can mitigate this .

Methodological Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (H313/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Waste disposal : Iodinated compounds require specialized disposal to prevent environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.